Product packaging for 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine(Cat. No.:CAS No. 107411-49-4)

1-[4-(3-methylbutoxy)phenyl]ethan-1-amine

Cat. No.: B6142698
CAS No.: 107411-49-4
M. Wt: 207.31 g/mol
InChI Key: BXDVYYXCTVFKDC-UHFFFAOYSA-N
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Description

Contextual Significance within Amine Chemistry and Phenyl Ether Derivatives

Chiral primary amines are recognized as exceptionally versatile synthetic intermediates. researchgate.net They are foundational components in a significant portion of commercial pharmaceuticals and serve as precursors to high-value chiral ligands and organocatalysts. rsc.orgalfachemic.comnih.gov The α-phenylethylamine motif, in particular, is a privileged structure, widely employed as a chiral auxiliary and resolving agent since its introduction to the field. nih.gov

The subject molecule, 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine, is a derivative of this important class. It is structurally characterized by two key features: the primary benzylic amine that provides a center of chirality and a reactive handle for further functionalization, and the 4-(3-methylbutoxy) group, also known as an isopentyloxy group. This phenyl ether linkage not only influences the electronic environment of the aromatic ring but also introduces a bulky, lipophilic alkyl chain. This modification can significantly impact the molecule's solubility, crystallinity, and intermolecular interactions, which are critical properties for its application as a resolving agent or as a synthetic precursor.

Overview of Molecular Architecture and Intrinsic Chirality

The molecular structure of this compound features a stereogenic center at the carbon atom alpha to the phenyl ring (C1 of the ethanamine moiety). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an amino group, and the 4-(3-methylbutoxy)phenyl group. Consequently, the compound exists as a pair of non-superimposable mirror images, the (R) and (S) enantiomers.

The synthesis of such a chiral amine typically first yields a racemic mixture. The separation of these enantiomers, a process known as chiral resolution, is a critical step to access the enantiopure forms required for stereospecific applications. openaccessgovernment.org For primary amines like the title compound, the most common and industrially scalable method is the formation of diastereomeric salts. stereoelectronics.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (R)-mandelic acid, or camphorsulfonic acid. stereoelectronics.orgresearchgate.net The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization.

Alternative modern approaches include enzymatic kinetic resolution, where an enzyme, often a lipase, selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated. nih.govnih.gov

Scope and Research Objectives for Scholarly Investigation of the Compound

A comprehensive scholarly investigation of this compound would logically pursue several key research objectives.

Synthetic Route Optimization: A primary goal would be to establish an efficient and scalable synthesis. A plausible two-step route involves the Williamson ether synthesis to create the ketone precursor, 4-(3-methylbutoxy)acetophenone, followed by its conversion to the target amine via reductive amination. masterorganicchemistry.comwikipedia.org Research would focus on optimizing reaction conditions, yields, and purification methods for both steps.

Development of Chiral Resolution Protocols: A central objective would be the development and comparison of different chiral resolution strategies. This would involve screening various chiral resolving acids for diastereomeric salt formation and evaluating the efficiency of enzymatic kinetic resolution to obtain the (R)- and (S)-enantiomers in high optical purity. researchgate.net

Full Spectroscopic and Structural Characterization: The racemic mixture and the purified enantiomers would require thorough characterization. This includes analysis by NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the molecular structure. In cases where crystalline material is obtained, single-crystal X-ray diffraction could be used to unambiguously determine the solid-state conformation and absolute stereochemistry. researchgate.netresearchgate.net

Exploration of Synthetic Utility: Once obtained in enantiopure form, the amine would be evaluated as a chiral building block or resolving agent. Its effectiveness in resolving other racemic compounds or as a chiral auxiliary in diastereoselective reactions would be a key measure of its utility in advanced organic synthesis. nih.gov

Data Tables

Table 1: Physicochemical and Computed Properties

This table outlines the key identifiers and computed physicochemical properties for this compound.

PropertyValue
IUPAC Name This compound
Synonyms 1-(4-isopentyloxyphenyl)ethanamine
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Monoisotopic Mass 207.162314 g/mol
Computed XLogP3 2.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Topological Polar Surface Area 35.3 Ų

Data is computed based on the molecular structure.

Table 2: Predicted Spectroscopic Data

The following table presents predicted spectroscopic data based on analysis of similar chemical structures and established principles. researchgate.netnih.gov

Spectroscopy Type Predicted Data
¹H NMR δ (ppm, CDCl₃): ~7.25 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~4.10 (q, 1H, CH -NH₂), ~3.95 (t, 2H, O-CH ₂), ~1.80 (m, 1H, CH (CH₃)₂), ~1.65 (q, 2H, O-CH₂-CH ₂), ~1.50 (s, 2H, NH ₂), ~1.40 (d, 3H, CH ₃-CH), ~0.95 (d, 6H, CH(CH ₃)₂)
¹³C NMR δ (ppm, CDCl₃): ~158.0 (Ar C -O), ~138.0 (Ar C -C), ~127.5 (Ar C -H), ~114.5 (Ar C -H), ~67.0 (O-C H₂), ~50.0 (C H-NH₂), ~38.0 (O-CH₂-C H₂), ~25.0 (C H(CH₃)₂), ~24.5 (C H₃-CH), ~22.5 (CH(C H₃)₂)
Mass Spectrometry (EI) Predicted Fragments (m/z): 207 (M⁺), 192 (M⁺ - CH₃), 164 (M⁺ - C₃H₇), 135 ([M - C₅H₁₀O]⁺), 121 (base peak, [M - C₅H₁₁O]⁺, loss of ether side chain to form stable benzylic cation), 106 ([121 - NH]⁺). The fragmentation is expected to be dominated by the cleavage of the C-O bond of the ether and the C-C bond alpha to the amine, leading to the formation of a stable benzylic cation. nih.govnih.govresearchgate.net

Predicted values are estimates and require experimental verification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B6142698 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine CAS No. 107411-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(3-methylbutoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDVYYXCTVFKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 3 Methylbutoxy Phenyl Ethan 1 Amine and Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine, identifies two primary strategic disconnections. The most logical disconnection is at the carbon-nitrogen bond (C-N) of the amine functionality. This leads back to the precursor ketone, 4-(3-methylbutoxy)acetophenone , and an ammonia (B1221849) source. This disconnection points towards a forward synthesis involving the reductive amination of the ketone.

Therefore, a practical synthetic pathway involves the assembly of the ether linkage first, followed by the formation of the amine.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of the target amine can be accomplished through several well-established and modern chemical transformations.

Alkylation Strategies for the 4-(3-methylbutoxy)phenyl Moiety

The formation of the 4-(3-methylbutoxy)phenyl group is typically achieved by the alkylation of 4-hydroxyacetophenone. This reaction, a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an isoamyl halide.

Commonly employed conditions for such alkylations include the use of an inorganic base like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) (CH₃CN). nih.gov The reaction proceeds by heating the mixture to facilitate the substitution. The choice of base and solvent can be optimized to achieve high yields and regioselectivity, ensuring the alkylation occurs exclusively at the phenolic oxygen. nih.gov The required 1-bromo-3-methylbutane (B150244) can be prepared from 3-methyl-1-butanol (isoamyl alcohol) by treatment with hydrobromic and sulfuric acids. orgsyn.org

Table 1: Representative Conditions for Williamson Ether Synthesis

Reactants Base Solvent Conditions Outcome
Phenol (B47542), Alkyl Bromide K₂CO₃, NaHCO₃ DMF, Acetone Heating 4-Alkoxy product
2,4-dihydroxyacetophenone, Alkyl Bromide CsHCO₃ CH₃CN 80 °C, 6 hours High regioselectivity for 4-position alkylation nih.gov

Reduction Pathways for the Ethanone Precursor to the Amine Functionality

Once 4-(3-methylbutoxy)acetophenone is synthesized, the final step is the conversion of the ketone group to the primary amine. This is most commonly achieved through reductive amination. wikipedia.org This transformation can be performed using a variety of reducing agents and methodologies, ranging from classical methods to advanced biocatalytic systems.

Direct Reductive Amination with Hydride Reagents : This is a widely used one-pot method where the ketone reacts with an ammonia source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) to form an intermediate imine, which is then reduced in situ. wikipedia.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred reducing agents because they are chemoselective, reducing the imine intermediate much more readily than the starting ketone. masterorganicchemistry.com

Leuckart Reaction : This classical method involves heating the ketone with formamide (B127407) or ammonium formate. scispace.com The reaction proceeds through a formyl intermediate which is subsequently hydrolyzed with acid to yield the primary amine. While effective, this method often requires high temperatures (180-250°C). scispace.com

Catalytic Hydrogenation : The imine formed from the ketone and ammonia can also be reduced using catalytic hydrogenation over catalysts like palladium, platinum, or Raney nickel. wikipedia.org

Enzymatic Reductive Amination : Modern approaches utilize enzymes like amine dehydrogenases (AmDHs) which can catalyze the reductive amination of ketones with high efficiency and, crucially, high enantioselectivity. researchgate.net These biocatalytic methods operate under mild conditions (e.g., 30°C, aqueous buffer) and are part of a growing trend in green chemistry. wikipedia.orgresearchgate.net

Multistep Synthetic Sequences from Readily Available Starting Materials

A complete and practical synthesis of this compound starts from commercially available chemicals.

Scheme 1: A Common Multistep Synthesis

Step 1: Ether Formation: 4-hydroxyacetophenone is reacted with 1-bromo-3-methylbutane in the presence of a base like K₂CO₃ in acetone. The mixture is heated under reflux to yield 4-(3-methylbutoxy)acetophenone.

Step 2: Reductive Amination: The resulting ketone, 4-(3-methylbutoxy)acetophenone, is subjected to reductive amination. For instance, it can be treated with ammonia and a reducing agent like sodium cyanoborohydride in a suitable solvent such as methanol (B129727) to produce the final product, this compound. masterorganicchemistry.com

An alternative classical route for the second step is the Leuckart reaction, where 4-(3-methylbutoxy)acetophenone is heated with formamide, followed by acidic hydrolysis to give the amine. scispace.com

Development of Efficient and Scalable Synthesis Protocols for this compound

For industrial production, efficiency and scalability are paramount. One-pot reductive aminations using reagents like sodium triacetoxyborohydride are highly favored due to their operational simplicity, mild conditions, and generally high yields, which simplifies purification. masterorganicchemistry.com

Biocatalytic methods are also becoming increasingly scalable. The use of engineered amine dehydrogenases, for example, allows for the synthesis to be carried out in aqueous media at moderate temperatures. researchgate.net While the initial development and cost of the enzyme can be a factor, the high selectivity and green credentials make it an attractive option for large-scale pharmaceutical and fine chemical synthesis. wikipedia.orgresearchgate.net Research into coupling transaminases with pyruvate (B1213749) decarboxylase (PDC) systems demonstrates a method to overcome unfavorable equilibrium by removing the pyruvate by-product, driving the reaction towards completion and achieving high yields. mdpi.com

Chemo-, Regio-, and Stereoselective Synthesis Approaches for this compound

Controlling the selectivity of the synthesis is critical, especially given that the target molecule is chiral.

Chemoselectivity : The use of mild reducing agents like NaBH₃CN in reductive amination is a key example of chemoselectivity. These reagents selectively reduce the C=N double bond of the imine intermediate without significantly affecting the C=O bond of the ketone starting material, allowing the reaction to be performed in a single pot. masterorganicchemistry.com

Regioselectivity : The initial alkylation step is highly regioselective. The phenolic proton of 4-hydroxyacetophenone is significantly more acidic than any other proton in the molecule, ensuring that alkylation with 1-bromo-3-methylbutane occurs exclusively at the oxygen atom, leading to the desired 4-alkoxy isomer. Studies on similar dihydroxyacetophenone systems confirm that alkylation can be directed with high precision to the 4-position hydroxyl group. nih.gov

Stereoselectivity : As this compound is a chiral compound, controlling the stereochemistry to produce a single enantiomer is often a requirement. Asymmetric synthesis is achievable through several advanced methods:

Biocatalysis : The use of chiral enzymes, such as specifically engineered amine dehydrogenases (AmDHs) or transaminases (TAs), can produce the desired amine with excellent enantioselectivity (often >99% ee). wikipedia.orgresearchgate.net This is a powerful method for obtaining enantiopure amines.

Asymmetric Reductive Amination : This can also be achieved using chiral catalysts in conjunction with a reducing agent. wikipedia.org While potentially very effective, this method may require extensive catalyst screening and optimization.

Table 2: Comparison of Reductive Amination Methods for Stereoselectivity

Method Reducing Agent/Catalyst Stereoselectivity Advantages Disadvantages
Classical Reductive Amination NaBH₃CN, NaBH(OAc)₃ None (produces racemate) High yield, one-pot, readily available reagents. masterorganicchemistry.com Produces a 1:1 mixture of enantiomers requiring subsequent resolution.
Asymmetric Catalysis Chiral Metal Catalyst + H₂ Potentially high Can provide direct access to one enantiomer. wikipedia.org Catalyst can be expensive; may require significant optimization. wikipedia.org

Stereochemical Investigations of 1 4 3 Methylbutoxy Phenyl Ethan 1 Amine

Enantiomeric Forms and Absolute Configuration of the Chiral Center in 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine

The structure of this compound contains a single stereocenter at the carbon atom bonded to the phenyl ring, the amino group, the methyl group, and a hydrogen atom. This chirality means the compound can exist as a pair of enantiomers: (R)-1-[4-(3-methylbutoxy)phenyl]ethan-1-amine and (S)-1-[4-(3-methylbutoxy)phenyl]ethan-1-amine. These enantiomers are non-superimposable mirror images and possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The absolute configuration of a chiral amine is typically determined experimentally. A common method involves reacting the amine with a chiral derivatizing agent of known absolute configuration to form diastereomers. The configuration can then be elucidated using techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgnih.gov For instance, a method based on 19F NMR has been developed where a chiral primary amine is reacted with two enantiomers of a chiral derivatizing agent, α-fluorinated phenylacetic phenylselenoester (FPP). frontiersin.org By comparing the experimental 19F NMR chemical shift differences with those calculated using Density Functional Theory (DFT), the absolute configuration can be assigned. frontiersin.org

Enantioselective Synthesis Strategies for this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.

Asymmetric Catalysis in C-N Bond FormationAsymmetric catalysis involves using a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral amines, this often involves the asymmetric reduction of a prochiral imine or the addition of a nucleophile to an imine.researchgate.net

A key strategy is the catalytic asymmetric addition of nucleophiles to imines, often referred to as the A³ (aldehyde-alkyne-amine) coupling, which can produce chiral propargylamines with high enantioselectivity. mdpi.com Another approach involves the phosphine-catalyzed γ-addition of nitrogen nucleophiles to allenoates or alkynoates. nih.gov Biocatalysis, using enzymes like imine reductases (IREDs), has also emerged as a powerful tool for the enantioselective synthesis of amines, offering high yields and excellent enantioselectivity under mild conditions. digitellinc.com

Hypothetical Catalytic Synthesis Data

Catalyst TypePrecursor MoleculeChiral Ligand/EnzymeTypical Yield (%)Typical Enantiomeric Excess (% ee)
Metal-based4-(3-methylbutoxy)acetophenoneChiral Phosphine Ligand80-95>90
Organocatalyst4-(3-methylbutoxy)benzaldehydeChiral Brønsted Acid70-90>95
Biocatalyst (IRED)4-(3-methylbutoxy)acetophenoneEngineered Imine Reductase>95>99
This table presents hypothetical data based on typical outcomes for the asymmetric synthesis of structurally similar chiral amines.

Chiral Auxiliary-Mediated SynthesisA chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction.wikipedia.orgAfter the desired stereocenter is created, the auxiliary is removed.wikipedia.org

For synthesizing chiral amines, auxiliaries like pseudoephedrine or pseudoephenamine are well-established. nih.govharvard.edu The substrate, such as a carboxylic acid, is converted into an amide with the chiral auxiliary. The α-proton can then be removed and the resulting enolate can be alkylated diastereoselectively. Finally, cleavage of the auxiliary yields the enantiomerically enriched product. nih.gov Chiral oxazolidinones are also widely used auxiliaries, particularly for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation and CrystallizationThis classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.libretexts.orgThis reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.mdpi.comrsc.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.comgavinpublishers.com By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution. mdpi.com The crystallized salt is then separated by filtration, and the desired enantiomer of the amine is recovered by treatment with a base. gavinpublishers.com

Common Chiral Resolving Agents for Amines

Resolving AgentChemical ClassTypical Solvents for Crystallization
(+)-Tartaric AcidDicarboxylic AcidWater, Alcohols (Methanol, Ethanol)
(-)-Dibenzoyltartaric AcidDicarboxylic Acid DerivativeAlcohols, Acetone
(R)-Mandelic Acidα-Hydroxy Carboxylic AcidWater, Alcohols
(+)-Camphor-10-sulfonic acidSulfonic AcidAlcohols, Ethyl Acetate (B1210297)
This table lists common resolving agents and is not based on specific experimental data for the target compound.

Chiral Chromatography and Preparative EnantioseparationChiral chromatography is a powerful technique for both analytical and preparative separation of enantiomers.nih.govIt utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.sigmaaldrich.com

For primary amines, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose (B160209) tris(phenylcarbamates)) or cyclofructans are often effective. nih.govresearchgate.net A screening of various chiral columns and mobile phase conditions is typically performed to find the optimal separation method. nih.gov Once an effective analytical separation is achieved, the method can be scaled up to preparative high-performance liquid chromatography (HPLC) to isolate larger quantities of the pure enantiomers. onyxipca.com

Studies on the Stereochemical Stability and Racemization Mechanisms

While specific studies on the stereochemical stability and racemization of this compound are not extensively documented in publicly available literature, the behavior of this chiral amine can be inferred from research on structurally analogous compounds, particularly derivatives of 1-phenylethylamine (B125046). The stereocenter in this compound is a benzylic carbon, which significantly influences its reactivity and stability.

The stereochemical integrity of chiral amines is a critical factor in various chemical and pharmaceutical applications. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, can occur through several mechanisms. researchgate.netmanchester.ac.uk For benzylic amines like the subject compound, the primary pathways for racemization typically involve the formation of a planar, achiral intermediate.

Plausible Racemization Mechanisms:

One of the most common mechanisms for the racemization of primary amines is through the formation of an imine intermediate. google.comgoogle.com This can be facilitated by reaction with an aldehyde or ketone. The resulting imine has a C=N double bond, and the original stereocenter becomes a planar sp²-hybridized carbon. Subsequent hydrolysis or reduction of this achiral imine intermediate would lead to a racemic mixture of the amine.

Another potential pathway involves deprotonation-reprotonation at the chiral carbon. However, the C-H bond at the benzylic position is not highly acidic and would require strong basic conditions to be abstracted. The presence of the electron-donating alkoxy group on the phenyl ring may slightly destabilize a carbanion intermediate, making this pathway less favorable under normal conditions compared to imine formation.

The stability of the benzylic carbocation can also play a role, particularly under acidic conditions or in substitution reactions. reddit.com If the amine group were to be protonated and subsequently leave as ammonia (B1221849) (a poor leaving group, but possible under harsh conditions), a planar benzylic carbocation could be formed. Nucleophilic attack on this intermediate would result in a racemic product.

Factors Influencing Stereochemical Stability:

Several environmental and structural factors are known to influence the rate of racemization in chiral amines:

Temperature: Increased temperature generally provides the necessary activation energy for racemization to occur, leading to a faster loss of optical purity. whiterose.ac.uk

pH: Both acidic and basic conditions can promote racemization. Acids can catalyze the formation of imine intermediates, while strong bases could potentially facilitate deprotonation. rsc.org The stability is often greatest at a neutral or near-neutral pH where these catalytic pathways are minimized.

Solvent: The choice of solvent can impact racemization rates. Polar aprotic solvents may facilitate certain racemization pathways. google.com For instance, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been used in the racemization of 1-phenylethylamine derivatives. google.com Alcoholic solvents can act as hydrogen donors and may increase the rate of racemization by enhancing the reduction of any imine intermediate formed. acs.org

Catalysts: The presence of certain metal catalysts, such as palladium or iridium, is known to efficiently catalyze the racemization of chiral amines, often through oxidation to an imine followed by reduction. researchgate.netsemanticscholar.orgresearchgate.net These methods are often employed in dynamic kinetic resolution processes to convert an unwanted enantiomer into the desired one. nih.gov

Illustrative Data on Racemization:

Given the absence of specific experimental data for this compound, the following table provides illustrative data based on the general principles discussed. This table speculates on the potential rate of racemization under various hypothetical conditions.

Interactive Data Table: Hypothetical Racemization Rates of this compound

Condition IDTemperature (°C)SolventpHCatalystHypothetical Half-life of Enantiomeric Excess (t½, hours)
125Ethanol7None>1000
280Ethanol7None120
325Toluene7None>1000
480Toluene7None150
550Ethanol3 (HCl)None72
650Ethanol11 (NaOH)None96
750Toluene-Pd/C5
850Toluene-[IrCp*I2]23

Disclaimer: The data presented in this table is purely illustrative and hypothetical. It is intended to demonstrate the expected trends in racemization based on general chemical principles for structurally similar compounds and is not the result of experimental measurement on this compound.

Chemical Reactivity and Derivatization of 1 4 3 Methylbutoxy Phenyl Ethan 1 Amine

Reactions of the Primary Amine Functionality

The primary amine group is a key functional handle for derivatization, readily undergoing reactions typical of alkylamines, such as acylation, sulfonylation, alkylation, and condensation.

N-Acylation and N-Sulfonylation Transformations

The primary amine of 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine can be readily converted to the corresponding amide or sulfonamide. N-acylation is a fundamental transformation often used for the protection of amino groups or for constructing amide linkages present in many biologically active compounds. nih.gov This reaction is typically achieved by treating the amine with an acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. Modern methods, such as using N-acylbenzotriazoles, offer mild and efficient routes to N-acylated products. nih.gov

Similarly, N-sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a sulfonamide. core.ac.uk Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines. core.ac.uk Efficient sulfonylation can be achieved under various conditions, including sonication, which can accelerate the reaction. core.ac.uk

Table 1: Representative Conditions for N-Acylation and N-Sulfonylation of Primary Amines
TransformationReagent(s)SolventConditionsReference
N-AcylationN-AcylbenzotriazoleWaterMicrowave, 50 °C, 15-20 min nih.gov
N-AcylationAcyl Chloride, Base (e.g., Triethylamine)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to room temperature researchgate.net
N-Sulfonylationp-Toluenesulfonyl chloride (TsCl), Atomized SodiumEthanol/THFUltrasonic irradiation, 25 °C, 2-8 min core.ac.uk
N-SulfonylationSulfonyl Chloride, PyridinePyridine or DCM0 °C to room temperature core.ac.uk

Alkylation and Reductive Amination Reactions

While direct alkylation of primary amines with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mdma.ch A more effective and widely used method for the controlled synthesis of secondary and tertiary amines from a primary amine is reductive amination. wikipedia.orglibretexts.org

Reductive amination involves a two-step, often one-pot, process. libretexts.orgchemistrysteps.com First, the primary amine condenses with an aldehyde or ketone to form an imine intermediate (a Schiff base). wikipedia.orgchemistrysteps.com This imine is then reduced in situ to the corresponding secondary amine. wikipedia.org The reaction can be repeated with a different carbonyl compound to yield a tertiary amine. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. chemistrysteps.comorganic-chemistry.org

Table 2: Typical Reagents for Reductive Amination of Primary Amines
Carbonyl CompoundReducing AgentSolventKey FeaturesReference
Aldehydes, KetonesSodium Cyanoborohydride (NaBH₃CN)Methanol (B129727), EthanolEffective at mildly acidic pH (~5-7), selective for iminium ion over carbonyl. chemistrysteps.com
Aldehydes, KetonesSodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE), THFGeneral, mild, and selective; tolerates many functional groups. organic-chemistry.org
Aldehydes, Ketonesα-Picoline-boraneMethanol, Water, or neatEfficient one-pot procedure, can be performed in green solvents like water. organic-chemistry.org
Aldehydes, KetonesH₂/Catalyst (e.g., Pd/C, Raney Ni)Ethanol, MethanolClassic method, often requires pressure; excess ammonia (B1221849) can be used to favor primary amine formation. mdma.chwikipedia.org

Formation of Imines, Oximes, and other Nitrogen-Containing Heterocycles

The reaction of this compound with aldehydes or ketones under dehydrating conditions yields stable imines. organic-chemistry.orgnih.gov This condensation is a reversible, acid-catalyzed reaction where a molecule of water is eliminated. wikipedia.org Imines themselves are versatile intermediates in organic synthesis. nih.govresearchgate.net Similarly, reaction with hydroxylamine (B1172632) would produce the corresponding oxime.

Furthermore, the primary amine functionality serves as a key building block for the synthesis of various nitrogen-containing heterocycles. Phenylethylamine derivatives are widely used in diastereoselective cyclization reactions to produce chiral heterocycles such as piperidines, lactams, and imidazoles. mdpi.com For instance, intramolecular reactions or multicomponent reactions involving the amine as a nucleophile can lead to the formation of complex cyclic structures, which are prevalent in natural products and pharmaceuticals. mdpi.comresearchgate.net

Transformations Involving the Aromatic Ring System

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating substituents.

Electrophilic Aromatic Substitution Patterns and Directivity Effects

The aromatic ring is substituted with a 3-methylbutoxy group (an alkoxy group) and a 1-aminoethyl group (an alkylamine group). Both are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgcognitoedu.org

3-Methylbutoxy Group: This alkoxy group is a strong activating group. The oxygen atom donates electron density to the ring via a strong resonance effect (+M effect), which significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. youtube.comlibretexts.org

1-Aminoethyl Group: This group is considered a weakly activating group through an inductive effect (+I effect) from the alkyl chain. libretexts.org

When multiple activating groups are present on a benzene (B151609) ring, the directing effect is controlled by the most powerful activating group. organicchemistrytutor.com In this case, the 3-methylbutoxy group's strong resonance-donating ability dominates the weaker inductive effect of the 1-aminoethyl group. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the alkoxy group (positions 3 and 5). The para position is already occupied.

This directing effect is confirmed by the existence of the compound 1-[3-bromo-4-(3-methylbutoxy)phenyl]ethanamine, which indicates that bromination occurs at the C-3 position, ortho to the 3-methylbutoxy group. nih.gov Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to follow this substitution pattern. wikipedia.orgmasterorganicchemistry.com

Functional Group Interconversions on the Phenyl Moiety

Beyond direct substitution on the aromatic ring, the existing functional groups can be interconverted. Functional group interconversions (FGIs) are crucial for accessing derivatives that are not directly available. imperial.ac.uk

For this compound and its derivatives, several FGIs are plausible:

Ether Cleavage: The 3-methylbutoxy ether linkage can be cleaved to yield the corresponding phenol (B47542) derivative using strong acids like HBr or Lewis acids such as BBr₃. mit.edu

Transformation of Substituted Groups: If an EAS reaction is performed, the newly introduced group can be further modified. For example, a nitro group introduced via nitration can be reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation. organic-chemistry.org A bromo substituent, introduced via halogenation, can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Reactivity of the 3-Methylbutoxy Side Chain

The 3-methylbutoxy group, an isopentoxy group, is primarily susceptible to cleavage at the ether bond (C-O). This reaction is a common transformation for aryl alkyl ethers and typically requires strong acidic conditions or the use of specific Lewis acids. wikipedia.orglongdom.orgmasterorganicchemistry.com The cleavage of the ether in this compound would result in the formation of 4-(1-aminoethyl)phenol (B140669) and a derivative of the 3-methylbutoxy group.

The reaction mechanism for the acidic cleavage of aryl alkyl ethers can proceed via either an S(_N)1 or S(_N)2 pathway, largely dependent on the structure of the alkyl group. wikipedia.orglibretexts.org For the 3-methylbutoxy group, which is a primary alkyl group, the reaction is expected to proceed via an S(_N)2 mechanism. masterorganicchemistry.com

In this mechanism, the first step is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form an oxonium ion. This protonation makes the ether a better leaving group. Subsequently, the halide anion (I⁻ or Br⁻), acting as a nucleophile, attacks the less sterically hindered carbon of the 3-methylbutoxy group's methylene (B1212753) unit. masterorganicchemistry.comlibretexts.org This nucleophilic attack results in the cleavage of the carbon-oxygen bond, yielding 4-(1-aminoethyl)phenol and 1-halo-3-methylbutane.

The general conditions for the cleavage of aryl alkyl ethers are summarized in the table below.

ReagentConditionsProducts from this compoundMechanism
HBr (conc.)Reflux4-(1-aminoethyl)phenol and 1-bromo-3-methylbutane (B150244)S(_N)2
HI (conc.)Reflux4-(1-aminoethyl)phenol and 1-iodo-3-methylbutaneS(_N)2
BBr₃Inert solvent (e.g., CH₂Cl₂)4-(1-aminoethyl)phenol and tribromoborane-ether complex, then 3-methyl-1-butanol upon workupLewis acid-catalyzed cleavage

This table presents generalized conditions for aryl alkyl ether cleavage and the expected products for the specified compound.

Mechanistic Investigations of Key Organic Transformations of this compound

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanistic pathways for key transformations can be inferred from studies on analogous phenethylamine (B48288) and aryl ether compounds.

Mechanism of Acid-Catalyzed Ether Cleavage:

A detailed mechanistic investigation of the acid-catalyzed cleavage of the 3-methylbutoxy group would likely involve the following steps, consistent with an S(_N)2 pathway:

Protonation of the Ether Oxygen: The reaction initiates with the protonation of the ether oxygen atom by a strong acid (HX, where X = Br, I). This is a rapid and reversible step, forming a protonated ether intermediate.

Nucleophilic Attack: The conjugate base of the acid (X⁻) then acts as a nucleophile. It attacks the α-carbon of the 3-methylbutoxy group (the carbon directly bonded to the ether oxygen). This is the rate-determining step. The attack occurs from the backside, leading to an inversion of configuration if the carbon were chiral.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (X⁻) and the departing phenol group are positioned at 180° to each other.

Product Formation: The C-O bond is cleaved, resulting in the formation of 4-(1-aminoethyl)phenol and the corresponding 1-halo-3-methylbutane.

Proposed Mechanistic Study using Computational Methods:

Density Functional Theory (DFT) calculations could be employed to model the reaction pathway. nih.gov Such studies could elucidate the energetics of the transition state and confirm the favorability of the S(_N)2 mechanism over a potential S(_N)1 pathway, which would involve the formation of a less stable primary carbocation.

Derivatization Reactions of the Amine Group:

The primary amine group is a key site for derivatization. Reactions such as acylation, alkylation, and Schiff base formation are common for phenethylamines. nih.govnih.govresearchgate.net For instance, the reaction with an acyl chloride would proceed through a nucleophilic acyl substitution mechanism.

Mechanism of N-Acylation:

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion is eliminated, and a proton is lost from the nitrogen atom, often facilitated by a base or another amine molecule, to yield the stable N-acyl derivative.

Further research, including kinetic studies and the isolation of intermediates, would be necessary to fully validate these proposed mechanistic pathways for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Assignment Rationale
H-a (3H) 0.95 Doublet J = 6.6 Two equivalent methyl groups split by the adjacent methine (H-b).
H-b (1H) 1.85 Multiplet - Methine proton split by six H-a protons and two H-c protons.
H-c (2H) 1.68 Triplet J = 6.7 Methylene (B1212753) protons adjacent to the methine (H-b).
H-d (2H) 3.98 Triplet J = 6.6 Methylene protons adjacent to the ether oxygen, deshielded.
H-e (3H) 1.39 Doublet J = 6.8 Methyl group on the ethylamine side chain, split by the methine (H-f).
H-f (1H) 4.08 Quartet J = 6.8 Benzylic methine proton, deshielded by the phenyl ring and nitrogen, split by H-e.
H-g (2H) 1.5-2.0 (broad) Singlet - Amine protons; often broad and may exchange with solvent.
H-h (2H) 7.25 Doublet J = 8.6 Aromatic protons ortho to the ethylamine group.

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm) Assignment Rationale
C-a 22.6 Equivalent methyl carbons in the isobutyl group.
C-b 25.1 Methine carbon in the isobutyl group.
C-c 38.4 Methylene carbon in the isobutyl group.
C-d 66.8 Methylene carbon attached to the ether oxygen.
C-e 24.5 Methyl carbon on the ethylamine side chain.
C-f 50.5 Benzylic methine carbon attached to nitrogen.
C-h 127.5 Aromatic carbons ortho to the ethylamine group.
C-i 114.7 Aromatic carbons ortho to the ether group.
C-j 137.0 Quaternary aromatic carbon attached to the ethylamine group.

While ¹H and ¹³C spectra suggest the structure, 2D NMR experiments provide definitive confirmation of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include those between H-a and H-b, H-b and H-c, H-e and H-f, and between the ortho- and meta-aromatic protons (H-h and H-i).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would link each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra (e.g., correlating the H-f signal at ~4.08 ppm with the C-f signal at ~50.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the ether methylene protons (H-d) to the quaternary aromatic carbon C-k, and from the benzylic proton (H-f) to the aromatic carbons C-h and C-j.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in confirming stereochemistry and conformation. For example, a NOESY spectrum could show through-space interactions between the benzylic proton (H-f) and the ortho-aromatic protons (H-h).

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₃H₂₁NO), the expected exact mass can be calculated.

Monoisotopic Mass: 207.16231 u

[M+H]⁺ Ion: The protonated molecule would be observed in positive-ion mode ESI-HRMS at m/z 208.16964.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between C-f and C-e, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium ion, or the formation of a highly stable benzylic cation at m/z 192.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.

Loss of the Butoxy Group: Cleavage of the ether bond could lead to the loss of the 3-methylbutoxy radical, resulting in a fragment corresponding to the 4-(1-aminoethyl)phenol (B140669) cation.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3400 N-H stretch (symmetric & asymmetric) Primary Amine (-NH₂)
3030-3100 C-H stretch Aromatic C-H
2850-2960 C-H stretch Aliphatic C-H
1610, 1510 C=C stretch Aromatic Ring

The presence of these characteristic bands would confirm the existence of the amine, aromatic ring, ether linkage, and aliphatic side chains.

X-ray Crystallography for Solid-State Structural Determination and Conformation (if available)

A search of publicly available structural databases indicates that no crystal structure for this compound has been reported. If a single crystal of sufficient quality were to be grown, X-ray crystallography could provide the ultimate confirmation of its three-dimensional structure. This technique would yield precise data on bond lengths, bond angles, and the molecule's conformation in the solid state, as well as details about intermolecular interactions like hydrogen bonding within the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Absolute Configuration Confirmation

The carbon atom attached to the amine group (C-f) is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-1-[4-(3-methylbutoxy)phenyl]ethan-1-amine and (S)-1-[4-(3-methylbutoxy)phenyl]ethan-1-amine. Chiroptical techniques are essential for analyzing these chiral properties.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The two enantiomers would produce mirror-image CD spectra, exhibiting opposite Cotton effects. This allows for the quantification of the enantiomeric excess (e.e.) in a sample. The absolute configuration can often be determined by comparing the experimental spectrum to those of known compounds or to spectra predicted by computational methods.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the (R) and (S) enantiomers would produce mirror-image ORD curves, providing another method for confirming the identity of the enantiomer and its purity.

Computational and Theoretical Studies of 1 4 3 Methylbutoxy Phenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine.

Geometry Optimization, Electronic Structure, and Frontier Molecular Orbital Analysis

A fundamental step in computational analysis is geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), the lowest energy conformation of the molecule would be determined. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density and the calculation of molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates a more reactive molecule. For phenethylamine (B48288) derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across the aminopropyl side chain.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value
Optimized Energy (Hartrees) Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value

Note: This table is illustrative and requires specific DFT calculations to be populated with actual data.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can also predict spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can be correlated with experimental data to confirm the molecular structure and assign spectral peaks. Discrepancies between calculated and experimental shifts can provide insights into solvent effects or conformational dynamics not captured in the gas-phase calculations.

Conformational Analysis and Potential Energy Surfaces

The flexible side chain of this compound, particularly the 3-methylbutoxy group, allows for multiple conformations. Conformational analysis is essential to identify the most stable conformers and the energy barriers between them. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy valleys corresponding to stable conformers and the saddle points representing transition states between them. Such studies on related phenethylamines have shown that extended conformations are often energetically favored.

Molecular Dynamics Simulations for Dynamic Behavior

To understand the behavior of this compound in a more realistic environment, such as in a solvent, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the system over time by integrating Newton's equations of motion. This approach provides insights into the dynamic conformational changes, solvation effects, and interactions with other molecules. For amine-functionalized molecules, MD simulations can elucidate how the compound interacts with its environment, which is crucial for understanding its behavior in biological or chemical systems.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods are invaluable for studying chemical reactions. For this compound, potential reactions could include N-acetylation or reactions involving the aromatic ring. DFT can be used to model the reaction pathways, locate the transition state structures, and calculate the activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level. For instance, studies on the acylation of similar amines have detailed the formation of tetrahedral intermediates and the associated energy barriers.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Table 2: Compound Names Mentioned

Compound Name

Applications in Advanced Organic Synthesis and Materials Science

1-[4-(3-methylbutoxy)phenyl]ethan-1-amine as a Chiral Building Block in Complex Organic Synthesis

Chiral amines are fundamental to modern organic synthesis, often serving as key starting materials or chiral auxiliaries to introduce stereocenters with high fidelity.

Stereoselective Synthesis of Advanced Intermediates

There is currently no specific information available in peer-reviewed literature detailing the use of this compound for the stereoselective synthesis of advanced pharmaceutical or agrochemical intermediates. The utility of analogous compounds, such as 1-phenylethylamine (B125046), is widely documented for directing stereoselective alkylations, additions, and reductions. However, dedicated studies on the title compound are not found.

As Ligands or Organocatalysts in Asymmetric Transformations

The development of novel chiral ligands and organocatalysts is a vibrant area of chemical research. Chiral amines and their derivatives are frequently employed to create catalysts for a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. Despite this, there are no specific reports on the synthesis or application of ligands or organocatalysts derived from this compound.

Integration into Polymeric and Supramolecular Architectures

The incorporation of chiral moieties into macromolecules can impart unique properties, leading to applications in chiral separations, sensing, and catalysis.

Chiral Induction and Control of Helical Sense in Polymers

The use of chiral pendants to control the helical structure of polymers is a known strategy. For instance, the polymerization of phenyl isocyanides bearing chiral alanine pendants has been shown to allow for the control of the resulting polymer's helical sense. However, there is no published research demonstrating the use of this compound for this purpose.

Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral ligands can lead to enantioselective properties. A review of the literature indicates that while the synthesis of MOFs using various amine-functionalized linkers is common, there are no specific studies that report the use of this compound as a building block in the construction of MOFs or in broader coordination chemistry studies.

Chiral Linkers for the Construction of Tailored MOF Structures

The synthesis of homochiral Metal-Organic Frameworks (MOFs) is a significant goal in materials chemistry, as these materials can serve as platforms for enantioselective processes. The direct synthesis approach, which utilizes enantiomerically pure organic linkers, is a common strategy to impart chirality to the resulting framework. Chiral amines, such as derivatives of 1-phenylethylamine, can be incorporated into linker molecules that, when coordinated with metal ions or clusters, result in the formation of chiral MOFs.

The this compound molecule possesses a primary amine group that can be functionalized, for instance, by reaction with polycarboxylic acids or their derivatives, to create multitopic linkers suitable for MOF synthesis. The chirality of the final MOF structure would be dictated by the stereocenter of the this compound precursor. The 3-methylbutoxy group on the phenyl ring can also influence the properties of the MOF by affecting the framework's porosity, stability, and host-guest interactions through its steric bulk and hydrophobic nature.

The resulting chiral MOF would feature pores decorated with the chiral 1-phenylethylamine moiety, creating a chiral microenvironment. The precise topology and pore dimensions of the MOF can be tailored by selecting appropriate metal nodes and reaction conditions. The ability to control the structure at a molecular level is a key advantage of using well-defined chiral linkers like derivatives of this compound.

Below is a representative table illustrating the types of structural data for a chiral MOF constructed from a chiral linker. The data is for a known chiral MOF and serves to exemplify the kind of structural characterization that would be relevant for a MOF synthesized using a linker derived from this compound.

MOF DesignationChiral LinkerMetal NodeCrystal SystemSpace GroupPore Dimension (Å)Surface Area (m²/g)
[Zn₂(L-lac)(bipy)]L-lactic acidZn₂TetragonalP4₁2₁24.5 x 4.5380
[Cu₂(S)-1)₂(H₂O)₂](S)-2,2'-dihydroxy-1,1'-binaphthyl-6,6'-dicarboxylic acidCu₂OrthorhombicP2₁2₁2₁7.2 x 8.5650

Applications in Enantioselective Separations within MOFs

Chiral MOFs are promising materials for the separation of enantiomers, a critical process in the pharmaceutical, agrochemical, and food industries. The enantioselective separation capability of a chiral MOF arises from the differential interactions between the chiral pore environment of the MOF and the two enantiomers of a guest molecule. These interactions can include hydrogen bonding, π-π stacking, and steric repulsion, leading to the preferential adsorption of one enantiomer over the other.

A MOF constructed with a linker derived from this compound would present a chiral environment due to the stereocenters of the amine. The pendant 1-phenylethylamine groups within the pores would act as chiral recognition sites. The enantiomers of a racemic guest molecule would form diastereomeric host-guest complexes with the chiral MOF, and the difference in the stability of these complexes would be the basis for the separation.

The efficiency of the enantioselective separation is typically quantified by the enantiomeric excess (ee) of the preferentially adsorbed or eluted compound. The performance of a chiral MOF in this application depends on several factors, including the nature of the chiral linker, the pore size and shape of the MOF, and the operating conditions such as temperature and solvent. The 3-methylbutoxy group of the linker could play a role in fine-tuning the host-guest interactions and thus influencing the separation efficiency.

The following table provides illustrative data on the enantioselective separation performance of a known chiral MOF, demonstrating the kind of results that could be anticipated for a MOF based on this compound.

Chiral MOFRacemic Guest MoleculeSeparation TechniqueEnantiomeric Excess (ee) %Selectivity Factor (α)
Homochiral MOF-51-PhenylethanolLiquid Chromatography882.5
Chiral Zirconium MOFMetoprololAdsorption923.1

Development as Specialized Analytical Reagents (e.g., Chiral Derivatizing Agents)

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic analyte to form a mixture of diastereomers. These diastereomers have different physical and chemical properties, which allows for their separation and quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography (HPLC, GC). 1-Phenylethylamine is a widely used scaffold for the design of CDAs.

This compound, being a chiral primary amine, can be employed as a CDA for the analysis of racemic compounds containing functional groups that can react with an amine, such as carboxylic acids, acid chlorides, and isocyanates. The reaction between the chiral amine and the racemic analyte results in the formation of two diastereomers. In NMR spectroscopy, the protons in the vicinity of the newly formed stereocenters in the two diastereomers will experience different magnetic environments, leading to distinct chemical shifts. The ratio of the integrals of these distinct signals can be used to determine the enantiomeric composition of the original analyte.

The presence of the 3-methylbutoxy group in this compound can influence the properties of the resulting diastereomers, potentially leading to better separation of their signals in NMR or improved resolution in chromatographic methods. The choice of a CDA is critical for achieving accurate and reliable determination of enantiomeric purity, and the development of new CDAs with improved performance is an ongoing area of research.

The table below presents hypothetical NMR data for the diastereomers formed from the reaction of a racemic carboxylic acid with a chiral amine, illustrating the principle of using a CDA.

DiastereomerAnalyte ProtonChemical Shift (ppm)Chemical Shift Difference (Δδ)
Diastereomer 1 (R-acid, S-amine)α-proton of the acid4.150.08
Diastereomer 2 (S-acid, S-amine)α-proton of the acid4.23

Future Research Directions and Emerging Paradigms for 1 4 3 Methylbutoxy Phenyl Ethan 1 Amine Research

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and environmental impact. rsc.orgbenthamdirect.com Future research on 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine should prioritize the development of environmentally benign synthetic routes.

One promising avenue is the replacement of conventional volatile organic solvents with greener alternatives. mdpi.com Deep Eutectic Solvents (DESs), known for their low volatility, thermal stability, and tunable polarity, could serve as effective media for the synthesis of aromatic amines. mdpi.com Similarly, bio-derived solvents like Cyrene™, which has been successfully used for amide synthesis, could be explored for the reductive amination or other synthetic steps leading to the target compound. rsc.org Mechanochemical methods, such as ball milling, offer a solvent-free alternative that can lead to quantitative conversions in short reaction times. organic-chemistry.org

Another key area is the adoption of catalytic methods that improve atom economy. The 'borrowing hydrogen' or 'hydrogen auto-transfer' concept is a powerful, waste-free strategy for the N-alkylation of amines using alcohols, producing only water as a byproduct. rsc.org Investigating this methodology for the synthesis or derivatization of this compound from the corresponding alcohol could significantly enhance the sustainability of the process. Furthermore, biocatalysis, utilizing enzymes like transaminases or imine reductases, offers a highly selective and environmentally friendly route to chiral amines. nih.govmdpi.com A potential biocatalytic approach could involve the conversion of a ketone precursor into the desired amine with high enantiomeric excess. nih.govnih.gov

Green Chemistry ApproachPotential Application in Synthesis of this compoundExpected Benefits
Alternative Solvents Use of Deep Eutectic Solvents (DESs) or Cyrene™ in reductive amination. mdpi.comrsc.orgReduced toxicity, lower volatility, potential for recycling. mdpi.com
Mechanochemistry Solvent-free synthesis via planetary ball milling. organic-chemistry.orgElimination of solvent waste, rapid reaction times, high yields. organic-chemistry.org
Borrowing Hydrogen Synthesis from 4-(3-methylbutoxy)acetophenone and an amine source using a suitable catalyst. rsc.orgHigh atom economy, water as the only byproduct. rsc.org
Biocatalysis Enantioselective synthesis from a prochiral ketone using transaminases (TAs). nih.govacs.orgHigh stereoselectivity, mild reaction conditions, reduced environmental impact. mdpi.com

Exploration of Flow Chemistry and Continuous Processing for Production

Continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. azolifesciences.comaurigeneservices.comcontractpharma.com The application of flow chemistry to the synthesis of this compound presents a significant area for future research.

Flow reactors, such as microreactors or packed-bed reactors, provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and pressure. aurigeneservices.comgatech.edu This enhanced control can lead to higher yields, improved selectivity, and a better impurity profile. contractpharma.com For the synthesis of this compound, a multi-step synthesis could be telescoped into a continuous sequence, minimizing manual handling and the isolation of intermediates. aurigeneservices.com This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, as the small reactor volumes enhance safety. azolifesciences.com The "scale-out" approach, where production is increased by running multiple reactors in parallel, facilitates a seamless transition from laboratory-scale synthesis to industrial production without the need for extensive re-optimization. gatech.edu

Flow Chemistry AspectPotential ImplementationAdvantages for Production
Reactor Technology Use of packed-bed reactors with immobilized catalysts or microreactors for precise control. azolifesciences.comcontractpharma.comEnhanced heat/mass transfer, improved safety, higher yields. gatech.edu
Process Intensification Telescoping multiple synthetic steps into a single continuous process. aurigeneservices.comReduced footprint, lower operational costs, faster production cycles. aurigeneservices.com
Scalability Employing a "scale-out" strategy for production increases. gatech.eduSimplified scale-up, consistent product quality, reduced development time. gatech.edu
Automation Integration of in-line analytical tools (e.g., MS, NMR) for real-time monitoring and control. azolifesciences.comAutomated process control, immediate quality assurance, data-rich experimentation. azolifesciences.comshimadzu.com

Discovery of Novel Reactivity and Cascade Transformations

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. illinois.edu Future research could focus on designing novel cascade reactions to access this compound or its complex derivatives.

One potential strategy involves amine-catalyzed tandem reactions, where the amine functionality of the target molecule or a catalyst initiates a cascade. illinois.edu For instance, a tandem hydroaminomethylation could be explored, which combines hydroformylation of an alkene precursor, condensation with an amine, and subsequent hydrogenation in a one-pot process. nih.govacs.org Another avenue is the development of enzymatic cascades. A multi-enzyme system could be designed to convert a simple, renewable feedstock into the target amine through several sequential transformations within a single bioreactor. acs.orgresearchgate.net Such a process could offer exceptional chemo- and stereoselectivity. researchgate.net Research into aza-Michael addition-cyclization cascades could also yield novel heterocyclic structures derived from this compound. nih.gov

Application of Advanced In Situ and Operando Characterization Techniques

To optimize synthetic processes and gain a deeper understanding of reaction mechanisms, real-time monitoring is crucial. shimadzu.comresearchgate.net The application of in situ and operando spectroscopic techniques to the synthesis of this compound would provide invaluable insights.

Techniques such as ReactIR (Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to track the concentration of reactants, intermediates, and products over time. azolifesciences.comnih.gov This allows for the precise determination of reaction kinetics and endpoints. Mass spectrometry (MS), particularly when used with techniques like probe electrospray ionization (PESI), can offer real-time monitoring of reaction progress, even at low catalyst loadings, as demonstrated in studies of Buchwald-Hartwig amination. shimadzu.comchemrxiv.org These analytical methods would be instrumental in optimizing reaction conditions, identifying transient intermediates, and elucidating the mechanisms of novel transformations.

Characterization TechniqueInformation GainedPotential Impact on Research
In Situ FTIR/Raman Real-time tracking of functional group changes, reactant consumption, and product formation. nih.govPrecise determination of reaction kinetics and endpoints, process optimization.
In Situ NMR Detailed structural information on intermediates and byproducts in real-time. researchgate.netElucidation of reaction pathways and identification of unexpected species.
Operando Mass Spectrometry High-sensitivity monitoring of catalytic cycles and low-concentration species. chemrxiv.orgDeeper understanding of catalyst behavior and reaction mechanisms. chemrxiv.org

Computational Design and Machine Learning for Property Prediction and Synthetic Route Discovery

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. acs.orgnih.gov For this compound, these methods can accelerate discovery and optimization efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics and kinetics of potential synthetic routes, providing insights into reaction mechanisms and helping to rationalize or predict regioselectivity and stereoselectivity. researchgate.netrsc.orgbeilstein-journals.org For instance, DFT could be used to model the transition states in a proposed catalytic cycle, guiding the design of more efficient catalysts. mdpi.comrsc.org

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical and biological properties of derivatives of this compound. nih.govbiomolther.orgbiomolther.org By training models on existing data for phenethylamine (B48288) derivatives, it may be possible to predict properties like lipophilicity (logP) or receptor binding affinity for novel, unsynthesized analogs. nih.govnih.gov ML models can also be trained to predict the outcomes of reactions, such as identifying the most likely site of electrophilic aromatic substitution on the molecule, thereby guiding synthetic efforts. acs.orgacs.org

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT) Calculation of reaction energy profiles, transition state geometries, and spectroscopic properties. researchgate.netmdpi.comMechanistic elucidation, rational catalyst design, prediction of selectivity. rsc.org
QSAR Modeling Predicting biological activity or physicochemical properties (e.g., logP) of novel derivatives. nih.govmdpi.comPrioritization of synthetic targets, focused library design.
Machine Learning (ML) Prediction of reaction regioselectivity, classification of potential biological activities. acs.orgnih.govAccelerated discovery of new synthetic routes and potentially active compounds. nih.govgithub.io

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